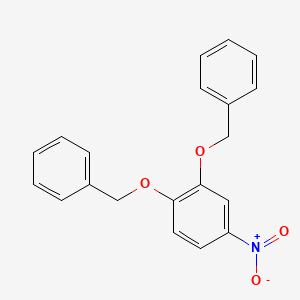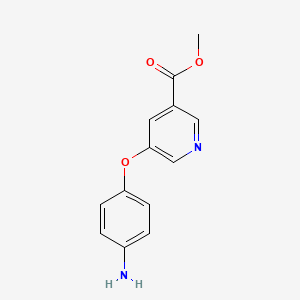
3-Bromo-5-(2-methylpropoxy)pyridine
Overview
Description
3-Bromo-5-(2-methylpropoxy)pyridine is a chemical compound with the molecular formula C10H14BrNO. It has a molecular weight of 244.13 . It is also known by its IUPAC name 3-bromo-6-isobutoxy-2-methylpyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . Another synthetic method for 3-bromopyridine involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas in a well-ventilated place with the container kept tightly closed . It is air sensitive .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel pyridine-based derivatives, including structures related to 3-Bromo-5-(2-methylpropoxy)pyridine, has been explored through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives demonstrate significant biological activities, such as anti-thrombolytic properties and biofilm inhibition against Escherichia coli, showcasing their potential in medical and pharmaceutical applications (Gulraiz Ahmad et al., 2017).
Chemical Synthesis and Material Science
A methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, closely related to the chemical framework of this compound, highlights an efficient route for large-scale production. This synthesis pathway opens up new avenues for developing materials and chemicals with potential applications in various industrial sectors (R. Morgentin et al., 2009).
Molecular Interactions and Complex Formation
Studies on alkynolpyridines and their complexes with triphenylphosphine oxide, which share structural similarities with this compound, provide insights into hydrogen bonding and molecular interactions. These findings have implications for the design of new materials and the understanding of molecular dynamics in various chemical contexts (B. T. Holmes et al., 2002).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of pyridine derivatives, including those related to this compound, has been explored. These studies indicate the significant therapeutic potential of such compounds in treating infections and cancer, contributing to the development of new drugs and treatment strategies (Q. Huang et al., 2017).
Chemical and Electrochemical Studies
Research on the synthesis and properties of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to this compound, involves spectroscopic characterization and density functional theory (DFT) studies. These studies provide a deeper understanding of the electronic and optical properties of pyridine derivatives, with implications for their use in various scientific and industrial applications (H. Vural et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-8(10)4-11-5-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPXYAYUDZOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)
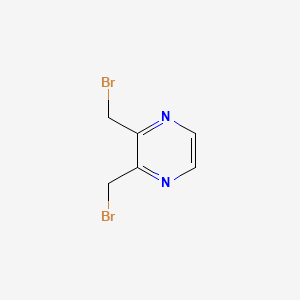
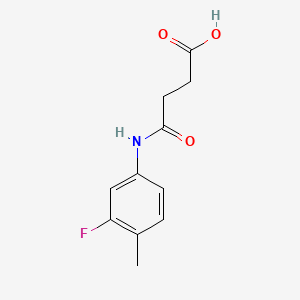
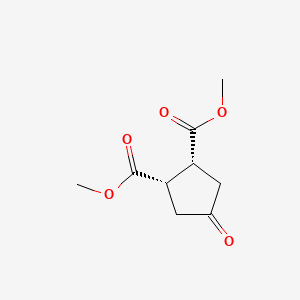
![2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B3121313.png)

![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)
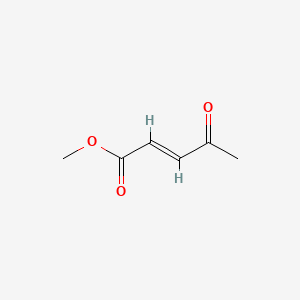
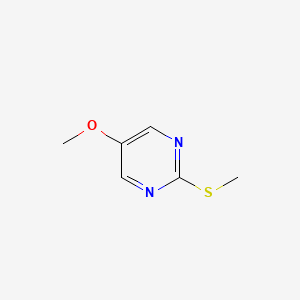
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
